

Technical Support Center: BMS-986165 (Deucravacitinib) In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BMS961	
Cat. No.:	B15545142	Get Quote

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the selective TYK2 inhibitor, BMS-986165 (Deucravacitinib). Our goal is to help you achieve optimal in vivo performance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of BMS-986165?

A1: BMS-986165, also known as Deucravacitinib, is described as an orally bioavailable compound.[1] While specific percentages across different preclinical species are not consistently published in the provided search results, its successful clinical development and approval for oral administration in humans underscore its favorable absorption characteristics. [2][3] In humans, the absolute bioavailability of oral solid dosage formulations has been studied, and the drug is rapidly absorbed.[4][5]

Q2: My in vivo study is showing low or variable plasma exposure of BMS-986165. What are the potential causes?

A2: Several factors could contribute to suboptimal plasma exposure. Consider the following:

• Formulation: BMS-986165 is a crystalline solid. For improved bioavailability, formulations using a spray-dried dispersion of the amorphous form in a solid polymer matrix have been







developed.[6] If you are preparing your own formulation, inconsistent conversion to or maintenance of the amorphous state could lead to variable dissolution and absorption.

- Vehicle Selection: The choice of vehicle for administration is critical. A common formulation for preclinical studies involves a suspension in a vehicle like 10% DMSO, 40% PEG300, and 50% water or saline.[1] Solubility and stability in the chosen vehicle should be confirmed.
- Metabolic Stability: While BMS-986165 was optimized for metabolic stability, issues can still
 arise. A key optimization step in its development was the deuteration of a methoxy group to
 prevent the in vivo formation of a less selective metabolite.[7] If you are using a nondeuterated analog, you may observe rapid metabolism.
- Intestinal Permeability: The chemical structure of BMS-986165 was optimized to enhance intestinal permeability, for example, by replacing a pyridine with a pyridazine ring.[7]

Q3: How does deuteration impact the in vivo properties of BMS-986165?

A3: Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, was a critical step in the development of Deucravacitinib.[7] This "deuterium switcheroo" was implemented to address a specific metabolic liability observed in vivo with an earlier version of the molecule.[7] The modification successfully slowed the rate of metabolic conversion of a key side chain, leading to a more stable and selective drug profile in the body.[7]

Troubleshooting Guide

Troubleshooting & Optimization

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Observed Issue	Potential Cause	Recommended Action
Low Bioavailability	Poor dissolution of the compound.	Ensure the use of a formulation that enhances solubility, such as an amorphous solid dispersion. A patent describes a spray-dried dispersion of amorphous BMS-986165 in a polymer matrix.[6] For preclinical studies, ensure complete solubilization in a suitable vehicle like a DMSO/PEG300/water mixture. [1]
High first-pass metabolism.	The deuteration of BMS-986165 was specifically designed to mitigate rapid metabolism.[7] Verify the identity and purity of your compound. If using a non-deuterated analog, expect higher metabolic clearance.	
Poor intestinal permeability.	The core structure of BMS- 986165 was optimized for permeability.[7] If issues persist, consider co- administration with permeability enhancers in your experimental model, though this would be a deviation from standard protocols.	
High Variability in Exposure	Inconsistent formulation preparation.	Standardize your formulation protocol. If preparing a suspension, ensure uniform particle size and consistent dosing. For solutions, confirm



		the compound remains fully dissolved.
Animal-to-animal differences in metabolism or absorption.	Increase the number of animals per group to improve statistical power. Ensure consistent dosing technique and timing relative to feeding schedules.	
Unexpected Metabolite Profile	Use of a non-deuterated analog.	Confirm the isotopic purity of your BMS-986165 sample. The deuterated methyl group is key to its metabolic profile.[7]
Species-specific metabolism.	Be aware that metabolic pathways can differ between species. The primary human metabolism is via CYP1A2.[8]	

Key Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic data for Deucravacitinib from a first-in-human study.

Parameter	Value	Reference
Time to Maximum Plasma Concentration (Tmax)	1.5–2.3 hours	[5]
Elimination Half-life (t1/2)	7.9–15.0 hours (single dose)	[1][4]
Accumulation after Multiple Dosing	1.3- to 1.9-fold increase	[4][5]

Experimental Protocols

Protocol 1: Preparation of an Oral Formulation for Preclinical Studies



This protocol is adapted from general practices for compounds with similar characteristics.

- Objective: To prepare a solution/suspension of BMS-986165 for oral gavage in rodents.
- Materials:
 - BMS-986165 powder
 - Dimethyl sulfoxide (DMSO)
 - Polyethylene glycol 300 (PEG300)
 - Tween 80
 - Deionized water (ddH₂O) or saline
- Procedure:
 - Weigh the required amount of BMS-986165.
 - 2. Prepare the vehicle. A common vehicle can be prepared by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% ddH₂O.
 - 3. First, dissolve the BMS-986165 powder in DMSO.
 - 4. Add the PEG300 to the DMSO solution and mix thoroughly.
 - 5. Add the Tween 80 and mix until the solution is clear.
 - 6. Finally, add the ddH2O or saline dropwise while vortexing to reach the final volume.
 - 7. The final solution should be clear. If precipitation occurs, adjustments to the vehicle composition may be necessary. Use the formulation immediately for best results.[9]

Protocol 2: In Vivo Administration and Blood Sampling

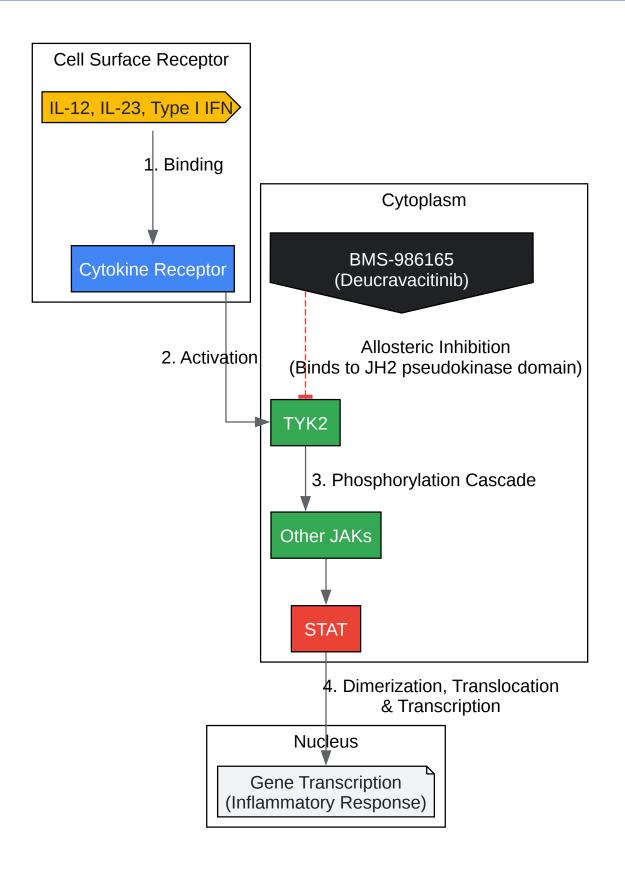
- Objective: To assess the pharmacokinetic profile of BMS-986165 in a rodent model.
- Procedure:



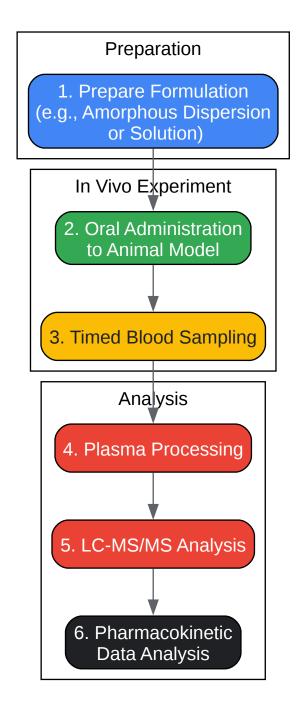
- 1. Fast animals overnight prior to dosing, with water available ad libitum.
- 2. Administer the prepared BMS-986165 formulation via oral gavage at the desired dose volume.
- 3. Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- 4. Process blood samples to obtain plasma and store at -80°C until analysis.
- 5. Analyze plasma concentrations of BMS-986165 using a validated LC-MS/MS method.

Visualizations









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- To cite this document: BenchChem. [Technical Support Center: BMS-986165 (Deucravacitinib) In Vivo Bioavailability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15545142#improving-the-bioavailability-of-bms961-in-vivo]

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